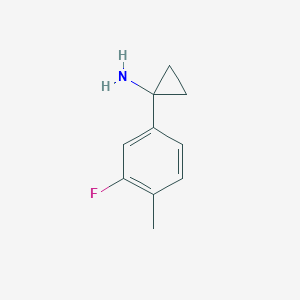

![molecular formula C22H25N3O3 B12301021 N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)

N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

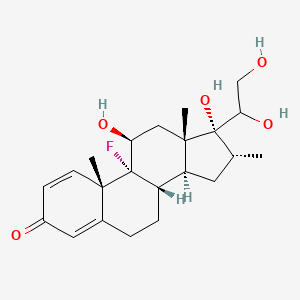

Niravoline is a chemical compound with the formula C₂₂H₂₅N₃O₃. It is known for its diuretic and aquaretic effects and has been studied for its potential use in treating cerebral edema and cirrhosis. Niravoline exerts its pharmacological effects as a kappa opioid receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Niravoline involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Indane Ring: The indane ring is synthesized through a Friedel-Crafts acylation reaction.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.

Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Final Coupling: The final step involves coupling the nitrated aromatic compound with the indane-pyrrolidine intermediate under basic conditions.

Industrial Production Methods

Industrial production of Niravoline follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the nitration step and high-pressure reactors for the coupling reactions to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Niravoline undergoes several types of chemical reactions, including:

Oxidation: Niravoline can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: The nitro group in Niravoline can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring in Niravoline can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a model compound to study kappa opioid receptor agonists.

Biology: Investigated for its effects on water balance and diuresis.

Industry: Explored for its use in developing new diuretic drugs with fewer side effects compared to conventional diuretics.

Mechanism of Action

Niravoline exerts its effects by acting as a kappa opioid receptor agonist. Upon binding to the kappa opioid receptors, it induces diuresis by decreasing the secretion of antidiuretic hormone from the hypothalamus and posterior pituitary. This leads to increased water excretion without altering electrolyte balance .

Comparison with Similar Compounds

Niravoline is compared with other kappa opioid receptor agonists such as:

Nalfurafine: Known for its potent antipruritic effects.

U50,488H: A well-studied kappa opioid receptor agonist with similar diuretic properties.

Salvinorin A: A natural kappa opioid receptor agonist with a shorter duration of action.

Uniqueness

Niravoline is unique due to its selective aquaretic effect, which increases water excretion without causing significant electrolyte loss. This makes it a promising candidate for treating conditions like cerebral edema and cirrhosis where water retention is a major concern .

Properties

IUPAC Name |

N-methyl-2-(3-nitrophenyl)-N-(2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDAQBWGAOKTSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869798 |

Source

|

| Record name | N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)

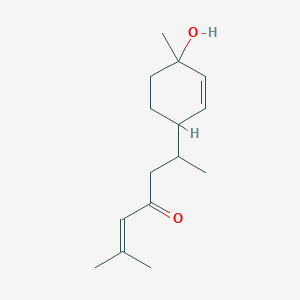

![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)

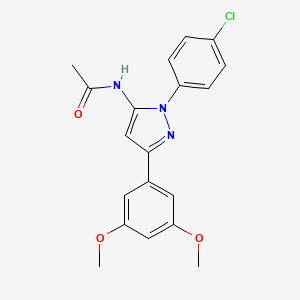

![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)

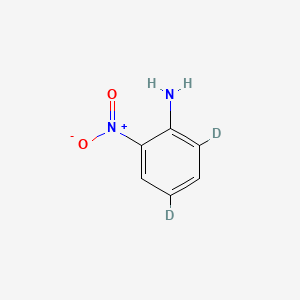

![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)

![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)

![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)

![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)

![1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride](/img/structure/B12301012.png)